molecular formula C22H19F3N6O6 B2545872 2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2361658-50-4

2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid

Cat. No.: B2545872
CAS No.: 2361658-50-4
M. Wt: 520.425
InChI Key: PQEWNLOULYUAOG-QREUMGABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C22H19F3N6O6 and its molecular weight is 520.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research focusing on the synthesis of novel compounds incorporating sulfamoyl and other moieties suitable for antimicrobial use indicates a broad interest in developing new agents against bacterial and fungal pathogens. For instance, Darwish et al. (2014) described the synthesis of new heterocyclic compounds for antimicrobial purposes, showcasing the potential of chemical synthesis in generating compounds with specific biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Peptide Bond Formation

The 3-nitro-2-pyridinesulfenyl (Npys) group was introduced as a novel protecting group that can be activated for peptide bond formation, underscoring the continuous innovation in peptide synthesis techniques that could be relevant to the manipulation of compounds like 2-Amino-N-[4[[4[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid for biomedical research (Matsueda & Walter, 2009) (Matsueda & Walter, 2009).

Antitumor Evaluation

The development and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles for antitumor activity highlight the potential therapeutic applications of synthetic compounds. Such studies reflect the broader context of chemical synthesis aimed at discovering novel anticancer agents (Hamama, Gouda, Badr, & Zoorob, 2013) (Hamama et al., 2013).

Application in Bioconjugation

In the context of bioconjugation, synthesized heterobifunctional cross-linking reagents demonstrate the utility of chemical compounds in creating linkages between peptides and other biomolecules, facilitating the development of targeted therapies and diagnostics (Frisch, Boeckler, & Schuber, 1996) (Frisch, Boeckler, & Schuber, 1996).

Properties

IUPAC Name

2-amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4.C2HF3O2/c21-11-17(27)22-13-1-5-15(6-2-13)24-25-16-7-3-14(4-8-16)23-18(28)12-26-19(29)9-10-20(26)30;3-2(4,5)1(6)7/h1-10H,11-12,21H2,(H,22,27)(H,23,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWNLOULYUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N=NC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.